Cyclotide Hyfl D Exhibits Key Sequence Divergence from Hyfl A in Multiple Bioactive Loops
Within the Hybanthus floribundus cyclotide library, Hyfl D differs from its closest characterized analog Hyfl A at four structurally defined backbone loop regions. Hyfl A contains a 'SIS' motif in loop 1, while Hyfl D features 'GSVP'; in loop 3, Hyfl A has 'TVT-ALVG' versus 'F-TGIA-G' in Hyfl D; loop 5 sequences differ (T vs S); and loop 6 sequences differ (KDKV vs KSKV) [1]. Given that loop 3 and loop 5 are established determinants of membrane binding and cytotoxicity in the cyclotide family, these non-conservative substitutions predict functional divergence that cannot be assumed equivalent without empirical testing [1][2].
| Evidence Dimension | Amino acid sequence identity in backbone loops 1, 3, 5, and 6 |
|---|---|
| Target Compound Data | Hyfl D: GSVP (loop 1), F-TGIA-G (loop 3), S (loop 5), KSKV (loop 6) |
| Comparator Or Baseline | Hyfl A: -SIS- (loop 1), TVT-ALVG (loop 3), T (loop 5), KDKV (loop 6) |
| Quantified Difference | 4 of 6 backbone loops contain non-identical or non-conservative residue substitutions between Hyfl D and Hyfl A |
| Conditions | Sequence alignment from MALDI-TOF MS/MS and Edman degradation of native cyclotides isolated from Hybanthus floribundus subspecies E |
Why This Matters
Procurement of Hyfl D rather than Hyfl A is essential for any study targeting loop 3- or loop 5-mediated bioactivity, as these sequence variations are predicted to alter membrane interaction profiles and cytotoxic potency.
- [1] Simonsen, S., et al. (2005). A Continent of Plant Defense Peptide Diversity: Cyclotides in Australian Hybanthus (Violaceae). The Plant Cell, 17(11), 3176–3189. PMID: 16199617 View Source
- [2] Craik, D. J., Daly, N. L., Bond, T., & Waine, C. (1999). Plant cyclotides: A unique family of cyclic and knotted proteins that defines the cyclic cystine knot structural motif. Journal of Molecular Biology, 294(5), 1327–1336. View Source
